![molecular formula C15H24O2S B14260637 2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane CAS No. 160757-93-7](/img/structure/B14260637.png)
2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane is a chemical compound that features a thiophene ring attached to a hexyl chain, which is further connected to an oxane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane typically involves the use of thiophene derivatives and hexyl chains. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions . Another method involves nickel-catalyzed Kumada catalyst-transfer polycondensation, which is used for synthesizing thiophene-based conjugated polymers .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic systems as mentioned above. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
科学的研究の応用
2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
作用機序
The mechanism of action of 2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane involves its interaction with molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the hexyl chain and oxane ring provide structural stability. These interactions can influence the compound’s electronic properties and reactivity, making it suitable for various applications in materials science and organic electronics .
類似化合物との比較
Similar Compounds
3,4,5-trihydroxy-6-{[1-(4-methoxyphenyl)pentan-3-yl]oxy}oxane: This compound features a similar oxane ring but with different substituents, leading to different chemical properties and applications.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another thiophene-based compound with applications in organic electronics.
Uniqueness
2-{[6-(Thiophen-3-YL)hexyl]oxy}oxane is unique due to its specific combination of a thiophene ring, hexyl chain, and oxane ring. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in organic electronics and materials science .
特性
CAS番号 |
160757-93-7 |
|---|---|
分子式 |
C15H24O2S |
分子量 |
268.4 g/mol |
IUPAC名 |
2-(6-thiophen-3-ylhexoxy)oxane |
InChI |
InChI=1S/C15H24O2S/c1(3-7-14-9-12-18-13-14)2-5-10-16-15-8-4-6-11-17-15/h9,12-13,15H,1-8,10-11H2 |
InChIキー |
ZXLIITNXVRWITA-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCCCCCCC2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


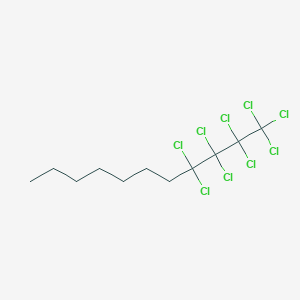
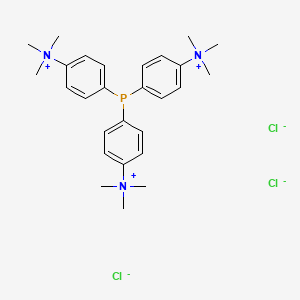
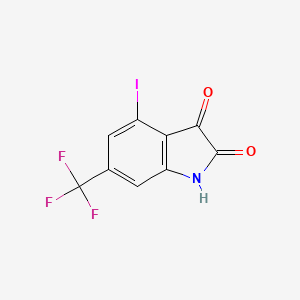

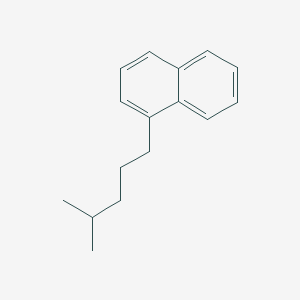
![Silane, chloro[1-(3-cyclopenten-1-yl)-3,3-dimethylbutyl]dimethyl-](/img/structure/B14260588.png)

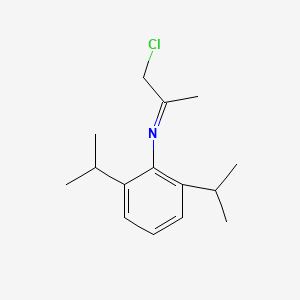
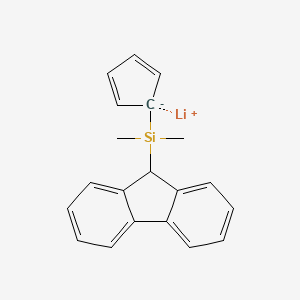

![3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14260617.png)
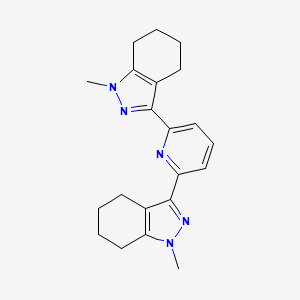
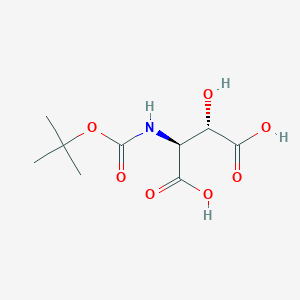
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
